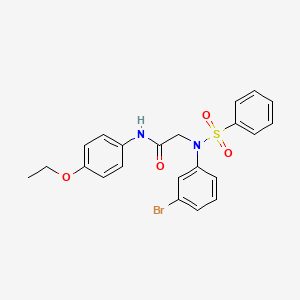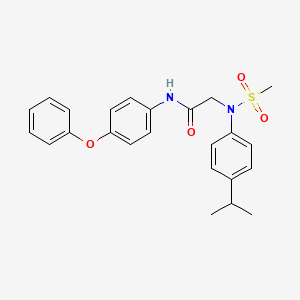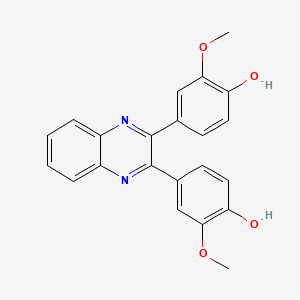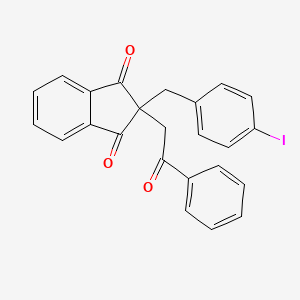
2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a chemical compound that has attracted significant attention in scientific research. The compound is commonly known as GSK-3β inhibitor, owing to its ability to inhibit glycogen synthase kinase-3β (GSK-3β).
Wirkmechanismus
The mechanism of action of 2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves the inhibition of GSK-3β activity. GSK-3β is a serine/threonine kinase that regulates several cellular processes such as glycogen metabolism, apoptosis, and cell differentiation. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including cancer, diabetes, and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione have been extensively studied in preclinical models. The compound has been shown to inhibit GSK-3β activity, which leads to several downstream effects such as increased glycogen synthesis, decreased apoptosis, and altered cell differentiation. In addition, the compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments include its ability to selectively inhibit GSK-3β activity, its potential therapeutic applications in several diseases, and its anti-inflammatory and antioxidant effects. However, the compound has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One potential direction is to further elucidate the molecular mechanisms underlying its therapeutic effects in several diseases. Another direction is to develop more potent and selective GSK-3β inhibitors based on the structure of 2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. In addition, future studies could investigate the potential use of the compound in combination with other drugs or therapies for enhanced therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
2-(4-methylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to inhibit GSK-3β, which is a key enzyme involved in several cellular processes such as glycogen metabolism, apoptosis, and cell differentiation. Inhibition of GSK-3β has been implicated in the pathogenesis of several diseases, making it an attractive target for drug development.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methyl]-2-phenacylindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O3/c1-17-11-13-18(14-12-17)15-25(16-22(26)19-7-3-2-4-8-19)23(27)20-9-5-6-10-21(20)24(25)28/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRNYPBMOZXLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736398.png)


![2-amino-7-[3-(1H-indol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736419.png)
![7-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736423.png)
![7-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736435.png)
![7-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736441.png)
![7-(4-methoxy-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736447.png)
![2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736454.png)


![2,3-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3736469.png)
![N~1~-(4-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3736484.png)
![4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736498.png)